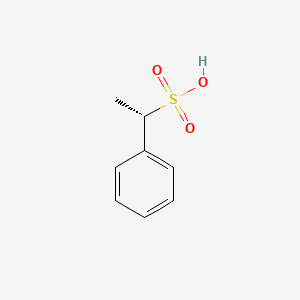

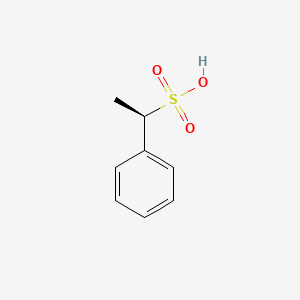

(r)-1-苯乙磺酸

描述

[R,(+)]-1-Phenylethanesulfonic acid is a chemical compound with the molecular formula C8H10O3S . It contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Synthesis Analysis

In 1992, Corey first reported an ®-1-phenylethanesulfonic acid derived from an enantiopure alcohol in multistep reactions . Biller and Enders synthesized chiral sulfonic acids using a chiral auxiliary, which induced an asymmetric sulfonation at the adjacent carbon atom .Molecular Structure Analysis

The molecular structure of [R,(+)]-1-Phenylethanesulfonic acid includes 22 bonds in total: 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Physical And Chemical Properties Analysis

®-1-Phenylethanesulfonic acid has a molecular weight of 186.23 g/mol. It contains a total of 22 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .科学研究应用

1. 光学拆分和不对称转化

(R)-1-苯乙磺酸用作 DL-对羟基苯甘氨酸的光学拆分和不对称转化的有效拆分剂。该过程涉及非对映异构体盐的分级结晶和差向异构化,将 DL-HPG 转化为 D-HPG (吉冈等人,1987)。

2. R-1-苯乙基乙酸酯的合成

在 R-1-苯乙基乙酸酯的合成中,(R)-1-苯乙磺酸起着至关重要的作用。该过程涉及从苯乙酮氢化和随后使用固定化脂肪酶进行酰基化的单锅合成 (马基-阿维拉等人,2009)。

3. 酸碱催化剂上的反应

(R)-1-苯乙磺酸用于各种醇在氧化物催化剂上的转化。反应根据催化剂的酸碱特性生成产物 (阿拉门迪亚等人,1999)。

4. 生物催化动力学

使用毕赤酵母作为全细胞生物催化剂将苯乙酮还原为 (R)-1-苯乙醇的动力学因其在香料和香精工业中的重要性而被研究。这涉及检查可逆反应动力学和底物抑制 (霍莫拉等人,2015)。

5. 食品和制药工业中的酶促合成

(R)-1-苯乙磺酸参与对映纯 1-苯乙醇的酶促合成,用于食品、制药、精细和农化工业。此过程使用来自镰刀菌属的角质酶,在微波辐射和常规加热下进行 (坎布尔等人,2017)。

6. 植物中特定酶的表征

表征茶花(山茶)中产生 (R)-1-苯乙醇的酶突出了使用植物来源基因酶促合成对映纯 1-苯乙醇的可能性 (周等人,2019)。

7. 燃料电池的质子交换膜

(R)-1-苯乙磺酸用于开发用于燃料电池中质子交换膜的可交联聚电解质。研究了这些膜的电导率和机械强度的性能 (施等人,2013)。

8. 化学和制药领域的手性化合物合成

该化合物用于合成广泛用于化学和制药工业的 E-芳基乙烯磺酰胺的新工艺。这涉及从 1-羟基-1-芳基烷烃开始的简单一锅法 (阿拉米尼等人,2003)。

9. 非均相离子交换膜

该酸还用于基于磺化聚(1,4-苯亚甲基硫醚)和线性聚乙烯的离子交换膜的制造。这些膜的特点是氧化稳定性、离子电导率和对甲醇的渗透性 (绍尔和布罗佐娃,2005)。

10. 手性超分子有机荧光团的光学性质

使用 (R)-1-苯乙胺和 1-芘磺酸创建手性超分子有机荧光团,其在固态下表现出圆偏振发光 (CPL) 特性,是另一个值得注意的应用 (今井等人,2009)。

属性

IUPAC Name |

(1R)-1-phenylethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFMBBYARPOGBA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

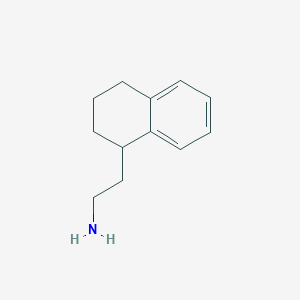

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)

![1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3161226.png)